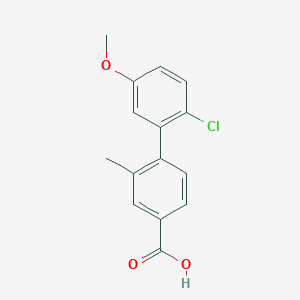![molecular formula C13H9ClO4S B6406533 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% CAS No. 1261971-35-0](/img/structure/B6406533.png)
4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% (4-CMTBA) is a chlorinated benzoic acid derivative with a thiophene-3-yl moiety and a methoxycarbonyl substituent. It is a white crystalline powder with a melting point of 155-157°C and a molecular weight of 312.85 g/mol. 4-CMTBA is a versatile organic compound with a wide range of applications in the fields of organic synthesis and scientific research.
作用機序
The mechanism of action of 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is dependent on its structure and the reaction conditions. In general, the reaction of 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% with other molecules involves the formation of a carbon-carbon bond, which is mediated by the thiophene moiety. The reaction of 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% with aldehydes and ketones is catalyzed by sodium hydroxide, which facilitates the formation of an enolate intermediate.
Biochemical and Physiological Effects
4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been studied for its potential biological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The use of 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. It is also stable, non-toxic, and has a low melting point, making it suitable for a wide range of reactions. The main limitation of 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is that it is not soluble in water, which limits its use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%. It could be used in the synthesis of novel materials, such as polymers and nanomaterials. It could also be used in the development of new drugs, such as inhibitors of enzymes involved in disease pathogenesis. In addition, 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% could be used to synthesize fluorescent probes and dyes for imaging and sensing applications. Finally, 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% could be used in the development of new catalysts for organic synthesis.
合成法
4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% can be synthesized by a number of methods. One such method involves the reaction of 3-chloro-4-methylbenzoic acid with 5-(methoxycarbonyl)thiophene-3-carbaldehyde in the presence of sodium hydroxide in an organic solvent. The reaction is carried out at a temperature of 90-95°C for 3-4 hours. The reaction product is then purified by recrystallization.
科学的研究の応用
4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is widely used in scientific research as a building block for the synthesis of a variety of molecules and materials. It has been used in the synthesis of aryl thiophenes, polyaromatic hydrocarbons, heterocyclic compounds, polymers, and other materials. It has also been used in the synthesis of fluorescent probes, fluorescent dyes, and photochromic materials.
特性
IUPAC Name |
4-chloro-3-(5-methoxycarbonylthiophen-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c1-18-13(17)11-5-8(6-19-11)9-4-7(12(15)16)2-3-10(9)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQGCURPEARSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691004 |
Source


|
| Record name | 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-35-0 |
Source


|
| Record name | 4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406451.png)
![4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406458.png)
![3-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406463.png)
![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406468.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95%](/img/structure/B6406476.png)
![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406480.png)
![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406488.png)
![6-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406502.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406507.png)
![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406513.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406522.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406528.png)
![6-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406530.png)
